molecular formula C22H17N3O6S2 B2763090 甲基 3-((4-(乙氧羰基)苯基)氨基甲酰)-5-氧代-1-硫代-4,5-二氢-1H-噻唑并[3,4-a]喹唑-8-羧酸酯 CAS No. 1111010-18-4

甲基 3-((4-(乙氧羰基)苯基)氨基甲酰)-5-氧代-1-硫代-4,5-二氢-1H-噻唑并[3,4-a]喹唑-8-羧酸酯

货号: B2763090
CAS 编号: 1111010-18-4
分子量: 483.51
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate is a useful research compound. Its molecular formula is C22H17N3O6S2 and its molecular weight is 483.51. The purity is usually 95%.
BenchChem offers high-quality methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成与生物学特性

Markosyan 等人 (2008) 的一项关键研究探讨了噻唑并喹唑啉衍生物的合成,重点介绍了它们对脑单胺氧化酶 (MAO) 的抑制作用和对艾氏腹水癌 (EAC) 和肉瘤 180 的抗肿瘤活性。这项研究强调了该化合物在针对神经系统疾病和癌症的治疗开发中的潜力 (Markosyan 等人,2008)

抗菌和抗肿瘤评估

进一步拓展该化合物的用途,Velikorodov 等人 (2016) 和 Pokhodylo 等人 (2019) 提供了对其功能化的见解,以及随后在合成具有有前途的生物活性的衍生物中的应用,包括抗菌和潜在的抗肿瘤作用 (Velikorodov 等人,2016); (Pokhodylo 等人,2019)

合成化疗剂

Kadoya 等人 (1976) 深入研究了噻唑并喹啉衍生物的合成,展示了它们比现有治疗方法更优异的抗菌功效。这项工作强调了该化学物质在推进抗生素疗法中的潜力 (Kadoya 等人,1976)

分子修饰和生物学影响

Tiwari 等人 (2018) 等人的研究探索了分子修饰以增强化合物的生物活性。这些修饰旨在开发具有有效抗菌、抗真菌和抗肿瘤活性的新型治疗剂,展示了该化合物在药物发现和开发中的多功能适用性 (Tiwari 等人,2018)

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate' involves the condensation of 2-amino-4-(ethoxycarbonyl)benzoic acid with 2-thioxo-4,5-dihydro-1H-thiazole-5-carboxylic acid, followed by cyclization with 2-chloro-4,5-dihydro-1H-thiazole-5-carbonyl chloride and subsequent esterification with methyl chloroformate." "Starting Materials": [ "2-amino-4-(ethoxycarbonyl)benzoic acid", "2-thioxo-4,5-dihydro-1H-thiazole-5-carboxylic acid", "2-chloro-4,5-dihydro-1H-thiazole-5-carbonyl chloride", "methyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-(ethoxycarbonyl)benzoic acid with 2-thioxo-4,5-dihydro-1H-thiazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-2-thioxo-4,5-dihydro-1H-thiazole-5-carboxylic acid.", "Step 2: Cyclization of the intermediate with 2-chloro-4,5-dihydro-1H-thiazole-5-carbonyl chloride in the presence of a base such as triethylamine (TEA) to form the intermediate 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylic acid chloride.", "Step 3: Esterification of the intermediate with methyl chloroformate in the presence of a base such as TEA to form the final product, methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate." ] }

1111010-18-4

分子式

C22H17N3O6S2

分子量

483.51

IUPAC 名称

methyl 3-[(4-ethoxycarbonylphenyl)carbamoyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate

InChI

InChI=1S/C22H17N3O6S2/c1-3-31-21(29)11-4-7-13(8-5-11)23-19(27)16-17-24-18(26)14-9-6-12(20(28)30-2)10-15(14)25(17)22(32)33-16/h4-10H,3H2,1-2H3,(H,23,27)(H,24,26)

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)C(=O)OC

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。